2-Bromo-N-phenylbenzene-1-carbothioamide
Description
Properties
CAS No. |
78728-05-9 |
|---|---|
Molecular Formula |
C13H10BrNS |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
2-bromo-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
InChI Key |
PLLCHOPOMFBRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Bromobenzaldehyde with Thiosemicarbazide
The most widely reported method involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the carbothioamide bond.
Procedure:
- Reagents: 2-Bromobenzaldehyde (0.01 mol), thiosemicarbazide (0.01 mol), absolute ethanol (20 mL), glacial acetic acid (3–4 drops).
- Conditions: Reflux at 80°C for 4–6 hours.
- Workup: The mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.
- Yield: 85–90%.
Mechanistic Insight:
The reaction is acid-catalyzed, with glacial acetic acid protonating the aldehyde oxygen, enhancing the electrophilicity of the carbonyl carbon. Thiosemicarbazide’s terminal amine acts as the nucleophile, forming a Schiff base intermediate that undergoes cyclodehydration to yield the carbothioamide.
Alternative Route: Thioacylation of Aniline Derivatives
An alternative approach involves the thioacylation of 2-bromo-N-phenylbenzamide using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). This method is less common due to harsh reaction conditions but offers a viable pathway when aldehyde precursors are unavailable.
Procedure:
- Reagents: 2-Bromo-N-phenylbenzamide (0.01 mol), Lawesson’s reagent (0.005 mol), dry toluene (30 mL).
- Conditions: Reflux under nitrogen at 110°C for 12 hours.
- Workup: The solvent is evaporated under vacuum, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4).
- Yield: 70–75%.
Optimization and Reaction Parameters
Solvent Effects
Ethanol is the preferred solvent due to its polarity and ability to stabilize intermediates through hydrogen bonding. Comparative studies show that substituting ethanol with methanol reduces yields by 15–20%, likely due to poorer solubility of the aromatic aldehyde.
Catalytic Additives
The inclusion of glacial acetic acid (1–2% v/v) accelerates the reaction by polarizing the carbonyl group. Substituting with hydrochloric acid (HCl) leads to side reactions, such as hydrolysis of the thiosemicarbazide.
Characterization Data
Spectroscopic Analysis
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrN₂S |
| Molecular Weight | 313.19 g/mol |
| Melting Point | 180–184°C |
| Solubility | Ethanol, DMF, insoluble in H₂O |
| Yield | 85–90% |
Applications and Derivative Synthesis
2-Bromo-N-phenylbenzene-1-carbothioamide serves as a precursor for:
- Thiazole Derivatives: Reaction with α-halo ketones in ethanol/sodium acetate yields antimicrobial thiazoles.
- Triazole-3-thiols: Cyclization with HCl produces triazole derivatives with corrosion inhibition properties.
Challenges and Limitations
- Sensitivity to Moisture: The thiocarbonyl group is prone to hydrolysis, necessitating anhydrous conditions.
- Purification Difficulties: Polar byproducts require chromatographic separation, increasing processing time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-phenylbenzene-1-carbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
2-Bromo-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Analysis
- Carbothioamide vs. Acetamide: The replacement of oxygen with sulfur in the carbothioamide group (e.g., in this compound vs. Thioamides are also less hydrolytically stable than amides, impacting shelf life in pharmaceuticals.
- Halogen Effects : Bromine’s steric and electronic effects differ from chlorine or fluorine. For example, the trifluoromethoxy group in N-[4-Bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide enhances lipid solubility and metabolic resistance compared to the simpler phenyl group in the target compound.
Reactivity and Stability
- Electron-Withdrawing Groups : The nitro group in Impurity C increases electrophilicity, making the compound prone to nucleophilic attack, whereas the bromine in the target compound primarily directs substitution reactions.
Research Implications
While direct pharmacological data for this compound are absent in the evidence, structural comparisons suggest:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Bromo-N-phenylbenzene-1-carbothioamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a brominated benzene derivative and a phenylcarbothioamide precursor. For optimization, factorial design of experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design reduces experimental runs while identifying critical factors affecting yield . Characterization via NMR (¹H/¹³C) and FTIR confirms the thioamide (-C=S) and bromine substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodology :
- ¹H/¹³C NMR : Assigns aromatic protons and confirms substitution patterns (e.g., bromine’s deshielding effect).
- FTIR : Identifies the thioamide (-C=S) stretch (~1200-1250 cm⁻¹) and N-H bending (~1500 cm⁻¹).
- XRD : Resolves crystal packing and intermolecular interactions (e.g., S···Br halogen bonding) .
Q. How can researchers mitigate impurities during synthesis?
- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor intermediates via TLC and confirm purity with HPLC (>95% area under the curve). Impurities like unreacted bromobenzene precursors can be quantified via GC-MS .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts to replace the bromine atom with aryl/heteroaryl groups. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (e.g., Gibbs free energy of transition states) elucidate steric/electronic effects of the thioamide group on reaction rates .
Q. How does the thioamide moiety influence the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodology :
- Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, JAK2) using fluorescence-based assays.
- Molecular Docking : Compare binding modes of the thioamide vs. carbonyl analogues to assess hydrogen-bonding interactions with ATP-binding pockets.
- SAR Studies : Modify the phenyl or bromine groups to correlate structural changes with inhibitory activity .
Q. What strategies address contradictory data in solubility and stability studies?
- Methodology :
- Solubility : Use Hansen solubility parameters to select solvents. Contradictions may arise from polymorphic forms; confirm via XRD and DSC.
- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on findings .
Methodological Considerations
Q. How to design a scalable synthesis protocol for gram-scale production?
- Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to control exothermic bromination steps. Optimize workup steps (e.g., liquid-liquid extraction) using green solvents (e.g., cyclopentyl methyl ether) .
Q. What computational tools predict the compound’s environmental fate or toxicity?
- Methodology :
- QSAR Models : Predict biodegradability (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR).
- Molecular Dynamics : Simulate interactions with biological membranes or proteins to assess bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
